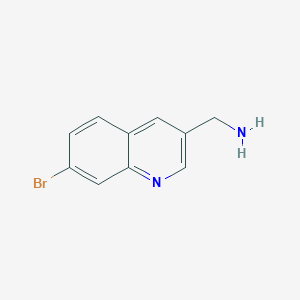
(7-Bromoquinolin-3-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Bromoquinolin-3-YL)methanamine: is a chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and an amine group at the 3rd position of the quinoline ring makes this compound unique and of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions . The subsequent introduction of the methanamine group can be achieved through nucleophilic substitution reactions using appropriate amine sources .
Industrial Production Methods: Industrial production methods for (7-Bromoquinolin-3-YL)methanamine are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: (7-Bromoquinolin-3-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce quinoline N-oxides .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (7-Bromoquinolin-3-YL)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It serves as a precursor for the development of drugs targeting specific biological pathways. Its derivatives have shown promise in antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical modifications makes it versatile for different industrial applications .
Mecanismo De Acción
The mechanism of action of (7-Bromoquinolin-3-YL)methanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell proliferation pathways .
Comparación Con Compuestos Similares
Quinoline: The parent compound of (7-Bromoquinolin-3-YL)methanamine, used in various chemical and pharmaceutical applications.
7-Chloroquinoline: Similar structure with a chlorine atom instead of bromine, used in antimalarial drugs.
3-Aminoquinoline: Similar structure with an amine group at the 3rd position, used in the synthesis of pharmaceuticals.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9BrN2 |
|---|---|
Peso molecular |
237.10 g/mol |
Nombre IUPAC |
(7-bromoquinolin-3-yl)methanamine |
InChI |
InChI=1S/C10H9BrN2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H,5,12H2 |
Clave InChI |
RIMGUGIMMWGLMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC=C(C=C21)CN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


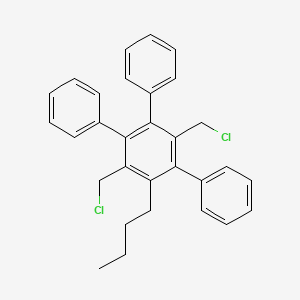
![3-[(Prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14175880.png)
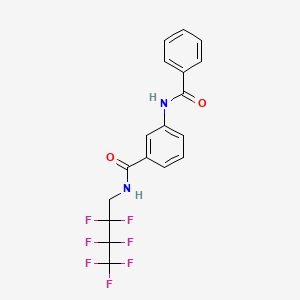
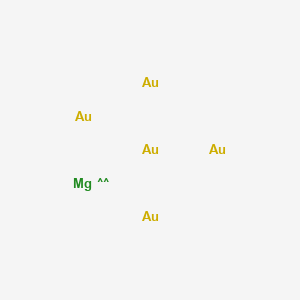


![4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14175914.png)
![[(Dichlorosilanediyl)di(ethane-2,1-diyl)]bis(diphenylphosphane)](/img/structure/B14175918.png)
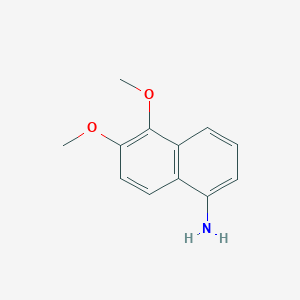
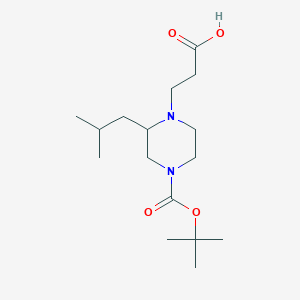
![{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde](/img/structure/B14175934.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide](/img/structure/B14175944.png)
![1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole](/img/structure/B14175955.png)
